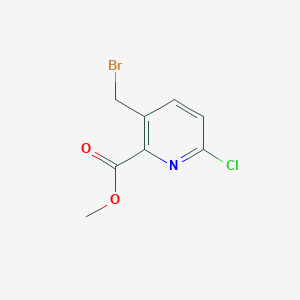

![molecular formula C9H12BrNO B3220764 2-[6-(Bromomethyl)-2-pyridyl]-2-propanol CAS No. 1202402-53-6](/img/structure/B3220764.png)

2-[6-(Bromomethyl)-2-pyridyl]-2-propanol

Vue d'ensemble

Description

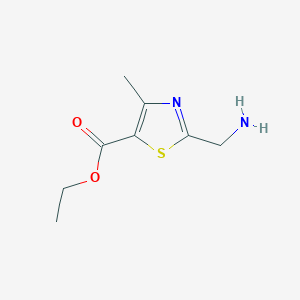

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . It has a bromomethyl group attached to it, which could potentially make it useful in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bromomethyl compounds are generally synthesized through halogenation reactions . The bromomethyl group can be introduced to the pyridine ring through electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2,6-Di(bromomethyl)pyridine, consists of a pyridine ring with bromomethyl groups attached to it . The exact structure of “2-[6-(Bromomethyl)-2-pyridyl]-2-propanol” would depend on the position of the propanol group.Chemical Reactions Analysis

Bromomethyl groups are often involved in nucleophilic substitution reactions . They can react with a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Bromomethyl pyridines are generally solid at room temperature . They may also have significant reactivity due to the presence of the bromomethyl group .Applications De Recherche Scientifique

Coordination Chemistry and Ligand Properties

Compounds containing the pyridyl group, such as "2-[6-(Bromomethyl)-2-pyridyl]-2-propanol," have been extensively studied for their coordination chemistry and ligand properties. Research by Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, highlighting the preparation procedures, properties of free organic compounds, and their applications in spectroscopy, magnetic properties, and biological activity (Boča, Jameson, & Linert, 2011).

Biotechnological Production

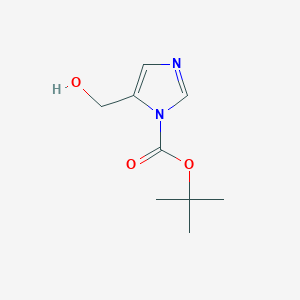

The biotechnological production of propanol, including 2-propanol derivatives, has garnered interest for its potential as a biofuel component or chemical synthesis precursor. Walther and François (2016) discussed various synthetic pathways and host organisms that have been engineered to produce propanol from renewable resources, emphasizing the challenges and advances in microbial production processes (Walther & François, 2016).

Environmental Science and Toxicology

Environmental concentrations, toxicology, and the fate of brominated compounds, which include bromomethylated pyridyl propanol derivatives, have been the subject of extensive studies. Koch and Sures (2018) provided a comprehensive review of 2,4,6-tribromophenol, discussing its occurrence, toxicokinetics, toxicodynamics, and the knowledge gaps in understanding its environmental impact (Koch & Sures, 2018).

Organic Synthesis and Pharmaceutical Chemistry

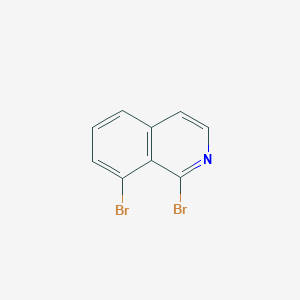

The synthesis of pyridines and quinolines from propargylic alcohols, which are structurally related to "this compound," has significant implications in medicinal chemistry and drug discovery. Mishra, Nair, and Baire (2022) summarized various approaches to synthesizing these heterocycles, underscoring their importance in the development of pharmaceuticals and biologically active molecules (Mishra, Nair, & Baire, 2022).

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

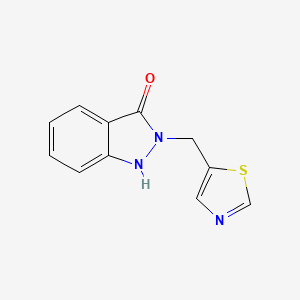

It is known that bromomethyl groups often serve as reactive sites in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 2-[6-(Bromomethyl)-2-pyridyl]-2-propanol on cellular function in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not currently known .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .

Propriétés

IUPAC Name |

2-[6-(bromomethyl)pyridin-2-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,12)8-5-3-4-7(6-10)11-8/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNXNHDKTIUGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=N1)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

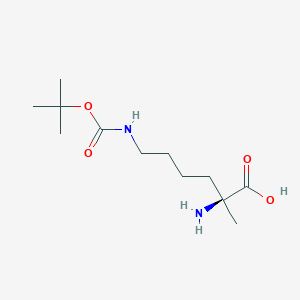

![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B3220682.png)

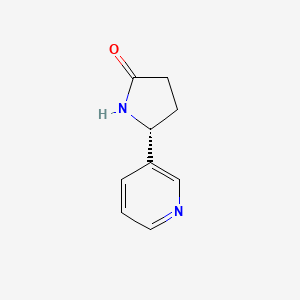

![Tert-butyl (1-(5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B3220794.png)